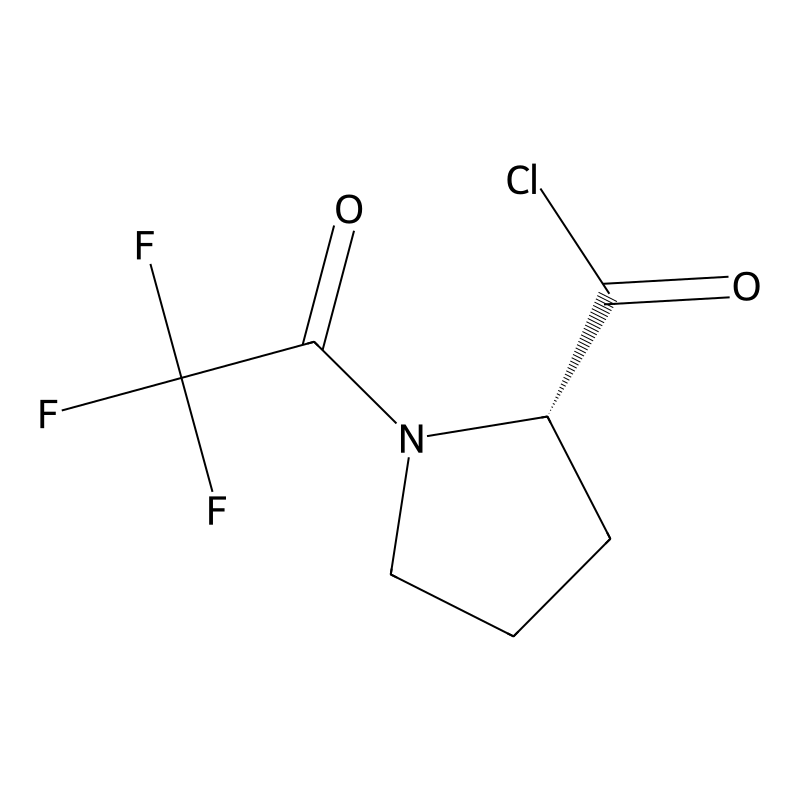

N-Trifluoroacetylprolyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-Trifluoroacetylprolyl chloride (TPC, CAS: 36724-68-2) is a chiral derivatizing agent (CDA) engineered for the gas chromatography-mass spectrometry (GC-MS) resolution of enantiomeric amines, amino acids, and alcohols. By coupling rapidly with active hydrogens to form diastereomeric amides, TPC leverages its trifluoroacetyl moiety to dramatically increase the volatility and thermal stability of the resulting derivatives compared to standard alkyl or non-fluorinated acyl groups[1]. This specific structural combination—a highly reactive acyl chloride paired with a volatility-enhancing fluorinated protecting group—makes TPC a standard procurement choice for analytical workflows requiring precise enantiomeric excess (ee) determination and trace-level chiral separation [2].

Generic substitution with achiral silylating agents fails because they cannot resolve enantiomers on standard achiral GC columns, necessitating expensive specialized chiral stationary phases. When comparing TPC to other chiral derivatizing agents like Mosher's acid chloride (MTPA-Cl) or menthyl chloroformate (MCF), significant performance gaps emerge in procurement-critical metrics. MTPA-Cl is bulkier, which can lead to incomplete reactions with sterically hindered secondary amines, and it has been shown to exacerbate racemization via keto-enol tautomerism in sensitive substrates like synthetic cathinones [1]. Furthermore, alternative reagents like MCF yield derivatives with higher limits of detection (LOD) and quantitation (LOQ), making them inferior for trace-level forensic and clinical toxicology workflows where maximum MS sensitivity is strictly required [2].

References

- [1] L. D. et al. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Journal of Chromatography A, 1269 (2012).

- [2] Alzaabi, J., et al. Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine by GC-NCI-MS/MS using Menthylchloroformate as Chiral Derivatization Reagent. 2020.

Trace-Level Sensitivity and LOD/LOQ Superiority in GC-MS

In comparative GC-MS validations for the quantitation of synthetic cathinones (e.g., Buphedrone, Butylone) in biological matrices, derivatization with N-Trifluoroacetyl-L-prolyl chloride (L-TPC) demonstrated significantly higher sensitivity than menthyl chloroformate (MCF). The L-TPC method yielded consistently lower Limits of Detection (LOD) and Limits of Quantitation (LOQ) for trace-level diastereomers, outperforming MCF in trace analytical detection[1].

| Evidence Dimension | Limit of Detection (LOD) and Limit of Quantitation (LOQ) |

| Target Compound Data | Lower LOD/LOQ thresholds (higher sensitivity) for cathinone diastereomers |

| Comparator Or Baseline | Menthyl chloroformate (MCF) |

| Quantified Difference | L-TPC derivatives achieved superior sensitivity (lower LOD/LOQ) compared to MCF-derivatized counterparts in identical GC-MS assays. |

| Conditions | GC-MS analysis of spiked synthetic cathinone mixtures in urine matrices. |

Procurement of TPC directly enables laboratories to meet stricter regulatory detection limits in forensic and clinical trace analysis.

Prevention of Artifactual Racemization in Sensitive Substrates

When derivatizing ketone-containing chiral amines such as methcathinone, the choice of CDA heavily influences the stereochemical fidelity of the assay. Comparative studies utilizing R-(-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) revealed significant racemization driven by keto-enol tautomerism. In contrast, N-Trifluoroacetyl-L-prolyl chloride successfully formed diastereomers while minimizing these racemization artifacts, allowing for the successful enantioseparation of 18 distinct cathinone derivatives [1].

| Evidence Dimension | Stereochemical fidelity (prevention of racemization) |

| Target Compound Data | Successful diastereomer formation with minimal racemization |

| Comparator Or Baseline | MTPA-Cl (Mosher's acid chloride), which induced racemization via keto-enol tautomerism |

| Quantified Difference | TPC enabled accurate enantioseparation of 18 cathinone derivatives where MTPA-Cl failed due to tautomerization-induced racemization. |

| Conditions | Derivatization of single isomers of methcathinone for GC-MS analysis. |

Ensures that the measured enantiomeric ratio accurately reflects the original sample, preventing false positives in pharmaceutical QC and forensic testing.

Enhanced Volatility and Chromatographic Resolution

The incorporation of the trifluoroacetyl group in TPC significantly increases the vapor pressure of the resulting diastereomeric amides compared to non-fluorinated analogs. This enhanced volatility allows the L-TPC derivatives of bulky asymmetric amines (such as 1,2-diphenylethylamines) to elute at lower GC oven temperatures, minimizing the risk of thermal degradation and improving peak symmetry on both polar and non-polar stationary phases[1].

| Evidence Dimension | Derivative volatility and elution temperature |

| Target Compound Data | High volatility, lower required GC oven temperatures |

| Comparator Or Baseline | Non-fluorinated chiral acyl chlorides (e.g., N-acetylprolyl chloride) |

| Quantified Difference | TPC derivatives exhibit higher vapor pressure, enabling lower-temperature elution and sharper peak resolution. |

| Conditions | Gas-liquid chromatographic separation of ring-substituted 1-phenyl and naphthylalkylamines. |

Lower elution temperatures preserve the integrity of thermally labile analytes and extend the operational lifespan of expensive GC capillary columns.

Forensic Differentiation of Amphetamine Enantiomers

TPC is the standard reagent for differentiating illicit d-methamphetamine from over-the-counter l-methamphetamine in urine samples. Its ability to rapidly form volatile diastereomers enables precise GC-MS quantification, fulfilling stringent legal and workplace drug testing requirements[1].

Trace-Level Detection of Designer Drugs (Cathinones)

Due to its superior LOD/LOQ profile compared to menthyl chloroformate, TPC is an evidence-backed selection for the chiral separation and trace-level detection of novel psychoactive substances, such as synthetic cathinones, in clinical toxicology[2].

Pharmaceutical Quality Control of Chiral Amines

In the manufacturing of chiral amine active pharmaceutical ingredients (APIs), TPC is utilized to determine enantiomeric excess (ee). Its resistance to inducing racemization during the derivatization step ensures that the analytical results accurately reflect the purity of the bulk synthesized product [2].

References

- [1] Patent WO2013103841A1. METHODS FOR QUANTITATIVE CHIRAL DETERMINATION OF THE d- AND l- ENANTIOMERS OF AMPHETAMINE AND METHAMPHETAMINE. Google Patents, 2013.

- [2] L. D. et al. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Journal of Chromatography A, 1269 (2012).

XLogP3

Sequence

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Wikipedia

Dates

Explore Compound Types